![molecular formula C11H14ClNO3 B14363430 Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate CAS No. 91131-52-1](/img/structure/B14363430.png)
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a chloroethyl group and a methylamino group attached to a hydroxybenzoate core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Esterification: The 4-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Chlorination: The methyl 4-hydroxybenzoate is then chlorinated using thionyl chloride to introduce the chloroethyl group.
Amination: Finally, the chlorinated product undergoes amination with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially in designing compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This compound can also undergo metabolic activation to form reactive intermediates that further interact with cellular targets.
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate: Lacks the chloroethyl and methylamino groups.
Methyl 4-[2-chloroethyl]benzoate: Lacks the methylamino group.
Methyl 4-[methylamino]-2-hydroxybenzoate: Lacks the chloroethyl group.
Uniqueness: Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate is unique due to the presence of both chloroethyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
91131-52-1 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-13(6-5-12)8-3-4-9(10(14)7-8)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3 |
Clave InChI |
NWLFIMCTGOHGNE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC(=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)

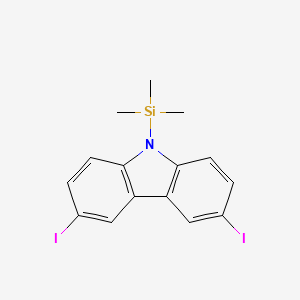
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
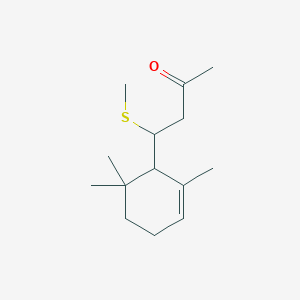
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
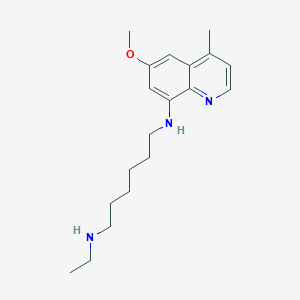

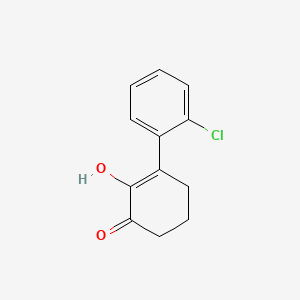
![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
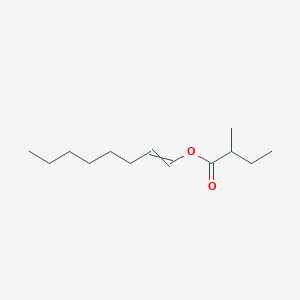
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
